![molecular formula C13H14N2O3 B11864026 Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11864026.png)
Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif where an indoline and a pyrrolidine ring are fused together. This compound belongs to the broader class of spirooxindoles, which are known for their significant biological activities and applications in medicinal chemistry . The inherent three-dimensional nature and rigidity of spirocyclic systems make them attractive targets in drug discovery due to their good affinity for three-dimensional protein targets .
Preparation Methods
The synthesis of Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves a multi-component reaction. One common method is the three-component 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of azomethine ylides from isatins and sarcosine, which then react with dipolarophiles such as trans-1,2-dibenzoylethylene . This method provides high regioselectivity and stereoselectivity, enabling the assembly of complex structures in a single step with good to excellent yields .
Chemical Reactions Analysis
Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indoline or pyrrolidine rings.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of spiro compounds, including methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, exhibit various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
- Antiviral Activity : Investigations into its antiviral properties are ongoing, with some derivatives showing promise against viral infections.
- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways.
Therapeutic Applications
This compound's pharmacological properties make it a candidate for various therapeutic applications:
- Drug Development : As a lead compound in the design of new drugs targeting specific diseases.
- Enzyme Inhibition Studies : Its interaction with enzymes relevant to disease pathways provides insights into its therapeutic potential.
- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities with biological targets.
Case Studies
Several studies have documented the applications and efficacy of this compound:
- A study published in Pharmaceuticals highlighted its role in inhibiting cyclooxygenase enzymes (COX) and lipoxygenase (LOX), suggesting its potential as an anti-inflammatory agent .
- Another research effort focused on the synthesis of spirocyclic compounds related to this compound demonstrated significant anticancer activity in vitro .
Mechanism of Action
The mechanism by which Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity . Molecular docking studies have shown that spirooxindoles can inhibit the interaction between p53 and MDM2, leading to the reactivation of p53 and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include other spirooxindoles such as:
Spiro[indoline-3,2’-pyrrolidine]-2,5’-diones: These compounds also feature a spirocyclic structure and have similar biological activities.
Spiro[indoline-3,2’-quinazoline]-2,4’-diones: These compounds are synthesized using similar multi-component reactions and have applications in medicinal chemistry.
The uniqueness of Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific structural configuration, which provides distinct biological activities and potential therapeutic applications .
Biological Activity
Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on a review of diverse sources.
Structural Overview
This compound features a spiro configuration that integrates an indoline and pyrrolidine moiety. Its molecular formula is C13H14N2O3 with a molecular weight of approximately 246.26 g/mol. The compound's structure influences its reactivity and interactions with biological targets, making it a candidate for various pharmacological applications .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable synthetic route includes refluxing methyl 2-(hydroxy(naphthalen-1-yl)methyl)acrylate with isatin and sarcosine in methanol, followed by purification through column chromatography . This method highlights the compound's synthetic accessibility and versatility.
Pharmacological Properties
Research indicates that derivatives of spiro compounds like this compound exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cells .
- Interaction with G-protein Coupled Receptors (GPCRs) : Some studies have explored the binding affinity of spiro compounds to aminergic GPCRs, indicating potential as novel ligands for therapeutic applications .
Case Studies
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that related spiro compounds exhibited significant cytotoxicity. For example, one study reported IC50 values of 0.51 µM for certain derivatives against specific cancer types .
- Mechanistic Insights : Research has shown that some spiro compounds induce apoptotic cell death via caspase activation pathways, which are crucial for cancer treatment strategies .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals varying degrees of biological activity. The following table summarizes some related compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 752234-64-3 | 0.84 |
tert-Butyl 6-formylindoline-1-carboxylate | 391668-75-0 | 0.83 |
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride | 1243474-66-9 | 0.82 |
These compounds exhibit similar structural characteristics but may differ significantly in their pharmacological profiles and mechanisms of action .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, and how can reaction conditions be optimized for higher yields?
- The compound is typically synthesized via multi-step reactions, including α-haloacetamide cyclization under Lewis acid catalysis or 1,3-dipolar cycloaddition reactions. For example, tert-butyl analogs are synthesized using N-chlorosuccinimide (NCS) in tetrahydrofuran/water mixtures, followed by purification via flash chromatography (gradient elution with dichloromethane/methanol) . Optimization involves adjusting solvent polarity, temperature (e.g., 0°C for NCS addition), and stoichiometry of reagents (1.05–1.1 equivalents of base) to minimize by-products. Yield improvements (up to 82%) are achieved using continuous flow chemistry for scalability .
Q. How is the spirocyclic structure of this compound confirmed using spectroscopic and crystallographic methods?
- 1H/13C NMR : Key signals include δ ~3.70–3.53 ppm (pyrrolidine protons) and δ ~176.9 ppm (oxindole carbonyl carbon) . X-ray crystallography (via SHELX or Mercury software) confirms the spiro junction geometry, with dihedral angles (e.g., 87.52° between pyrrolidine and oxindole rings) and puckering parameters (q₂ = 0.4346 Å, φ₂ = 150.9°) . Envelope conformations in pyrrolidine rings are identified using Cremer-Pople analysis .
Q. What are the primary applications of this compound in medicinal chemistry research?
- The spirooxindole-pyrrolidine scaffold acts as a 5-HT6 receptor modulator and MAO inhibitor. Its chloro and ester substituents enhance binding to enzymatic active sites (e.g., neuropharmacological targets) . Derivatives show antimicrobial and acetylcholinesterase inhibitory activities, with IC₅₀ values in micromolar ranges .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for spirooxindole derivatives?
- Discrepancies in bond lengths/angles (e.g., C–N vs. C–O distances) are addressed using Mercury’s packing similarity analysis and density functional theory (DFT) calculations. For example, intermolecular N–H⋯O interactions (2.8–3.0 Å) stabilize crystal packing, which can be validated against SHELXL refinement residuals (R₁ < 0.05) .
Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?
- Competing pathways (e.g., over-oxidation or ring-opening) are controlled by:
- Protecting groups : Use of tert-butyl carboxylate or benzyl esters to shield reactive amines .
- Selective catalysis : Pd-mediated Suzuki couplings (e.g., with boronic esters) under microwave irradiation (50–80°C, 1 h) minimize decomposition .
- By-product analysis : LC-MS tracking of intermediates (e.g., m/z 323 [M+H]+) ensures reaction fidelity .
Q. How do substituent effects (e.g., chloro, nitro) influence the compound’s biological activity and synthetic accessibility?
- Electron-withdrawing groups (e.g., 4-nitrophenyl in 4t) enhance electrophilicity, improving MAO inhibition (Ki < 1 µM) but complicating synthesis due to reduced solubility. Steric effects : Bulky substituents (e.g., benzyl) lower reaction yields (70–76%) but improve receptor selectivity . Quantitative structure-activity relationship (QSAR) models correlate logP values (2.1–3.5) with bioavailability .
Q. What methodologies validate the stereochemical purity of spirooxindole derivatives?
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers (Rt = 8–12 min) .
- VCD spectroscopy : Coupled with DFT-predicted spectra, this confirms absolute configurations (e.g., 3R,4'R) in ethyl-cyano-fluoro derivatives .
Q. Methodological Notes
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-18-12(17)15-7-6-13(8-15)9-4-2-3-5-10(9)14-11(13)16/h2-5H,6-8H2,1H3,(H,14,16) |
InChI Key |
PRGIGCZLIZPLFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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